molecular formula C14H14O3P+ B119935 Dibenzyl phosphite CAS No. 17176-77-1

Dibenzyl phosphite

Cat. No.: B119935
CAS No.: 17176-77-1
M. Wt: 261.23 g/mol
InChI Key: RQKYHDHLEMEVDR-UHFFFAOYSA-N
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Description

Dibenzyl phosphite, also known as phosphonic acid dibenzyl ester, is an organophosphorus compound with the molecular formula (C_{14}H_{15}O_{3}P). It is characterized by the presence of a phosphorus atom bonded to two benzyl groups and one oxygen atom. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyl phosphite can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dibenzyl phosphonate can be prepared by reacting this compound with benzyl bromide under mild conditions .

Another method involves the use of a catalytic system comprising potassium iodide (KI) and potassium carbonate (K2CO3) in polyethylene glycol (PEG-400) as a solvent. This method is efficient and environmentally friendly, avoiding the use of volatile organic solvents .

Industrial Production Methods

Industrial production of dibenzyl phosphonate typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.

Comparison with Similar Compounds

Dibenzyl phosphite can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific reactivity and the ability to form stable phosphonic acid derivatives. Its benzyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions .

Conclusion

This compound is a versatile organophosphorus compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable derivatives make it a valuable reagent in scientific research and industrial processes.

Properties

IUPAC Name

oxo-bis(phenylmethoxy)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKYHDHLEMEVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CO[P+](=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938038
Record name Bis(benzyloxy)(oxo)phosphanium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17176-77-1
Record name Dibenzyl phosphite
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(benzyloxy)(oxo)phosphanium
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl phosphonate
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Record name DIBENZYL PHOSPHITE
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Q & A

Q1: What are the primary applications of dibenzyl phosphonate in synthetic chemistry?

A1: Dibenzyl phosphonate serves as a crucial reagent for phosphorylation reactions, enabling the incorporation of phosphonate groups into organic molecules []. This process is particularly valuable in synthesizing phosphonic acids, compounds with significant applications in various fields.

Q2: Are there any specific challenges associated with handling dibenzyl phosphonate during chemical synthesis?

A2: While a valuable reagent, dibenzyl phosphonate requires careful handling due to its potential thermal instability. It's crucial to note that this compound may decompose violently at temperatures exceeding 160 °C and might even explode during distillation []. Therefore, adhering to established safety protocols and employing appropriate techniques during synthesis and purification are paramount.

Q3: How can dibenzyl phosphonate be converted to the corresponding phosphonic acid?

A3: Dibenzyl phosphonate can be effectively transformed into its corresponding phosphonic acid through several methods []. One approach involves a "wet process" utilizing trifluoromethanesulfonic acid (TfOH) as a catalyst in the presence of water at 140 °C. This method facilitates the hydrolysis of various alkyl, alkenyl, and aryl-substituted phosphonates to their respective phosphonic acids with good yields.

Q4: Does dibenzyl phosphonate play a role in material science applications?

A4: While not directly involved in material synthesis, dibenzyl phosphonate contributes to developing crease-resistant textiles []. In a specific production method for crease-resistant shirts, dibenzyl phosphonate is incorporated into a finishing agent alongside other components like sodium polyacrylate and aqueous polyurethane. The fabric, after being treated with this finishing agent, demonstrates enhanced resistance to creasing, highlighting the indirect role of dibenzyl phosphonate in material performance enhancement.

Q5: Have there been any studies investigating the biological activity of dibenzyl phosphonate derivatives?

A5: Yes, researchers have explored the potential of dibenzyl phosphonate derivatives in medicinal chemistry []. Specifically, dibenzyl phosphonate was utilized to modify the anticancer natural product, arglabin, via Michael addition reactions. This modification yielded a series of arglabin derivatives, including one incorporating dibenzyl phosphonate. These derivatives were then subjected to in vitro evaluation against a panel of cancer and normal cell lines to assess their antiproliferative activity and cytotoxicity profiles.

Q6: Are there specific analytical techniques employed to characterize and quantify dibenzyl phosphonate?

A6: Characterization of dibenzyl phosphonate relies heavily on spectroscopic techniques, primarily 31P NMR spectroscopy []. This method allows for identifying and confirming the presence of the phosphonate group within the molecule. The chemical shift value in the 31P NMR spectrum, typically around 7.9 ppm with a coupling constant (1JPH) of 713 Hz, serves as a characteristic fingerprint for dibenzyl phosphonate. This technique plays a crucial role in confirming the compound's identity and purity during synthesis and purification.

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